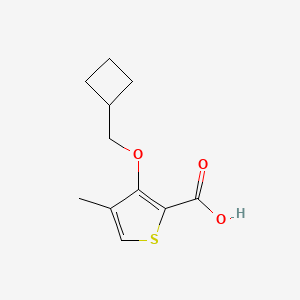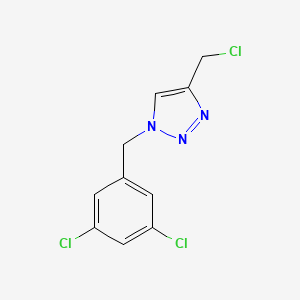
4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole
Overview
Description
The compound “4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “4-(chloromethyl)” and “1-(3,5-dichlorobenzyl)” parts suggest the presence of a chloromethyl group and a dichlorobenzyl group attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, with a chloromethyl group attached at the 4-position and a dichlorobenzyl group attached at the 1-position .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chloro groups, which are electron-withdrawing and could make the molecule susceptible to nucleophilic attack .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chloro groups in this case) would influence properties like solubility, melting/boiling points, and reactivity .
Scientific Research Applications
Novel Triazole Derivatives and Patent Review
Triazoles have been extensively studied for their potential in developing new drugs with a wide range of biological activities. A comprehensive review of patents related to 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 4H-1,2,4-triazole derivatives between 2008 and 2011 emphasizes their significance in pharmaceuticals. These compounds are explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The review suggests an ongoing need for more efficient synthesis methods that consider green chemistry, energy saving, and sustainability. New diseases and resistant bacteria and viruses highlight the urgency for novel prototypes, especially for neglected diseases and those affecting the vulnerable populations (Ferreira et al., 2013).
Biological Features of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives exhibit significant biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. A review of literature sources from the past decade reveals about 700 information sources highlighting the efforts of scientific teams worldwide in studying these compounds' antibacterial and antifungal activities. This underscores the promising direction of scientific research in the chemical modeling of 1,2,4-triazoles and their derivatives for various applications (Ohloblina, 2022).
Synthetic Routes for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles plays a crucial role in drug discovery, bioconjugation, material science, and other fields. Various drugs containing the 1,2,3-triazole ring, like Rufinamide and Tazobactam, highlight the stability and biological relevance of these compounds. The development of synthetic routes for 1,4-disubstituted 1,2,3-triazoles, including eco-friendly methods, supports the ongoing research in creating biologically active 1,2,3-triazoles with broad applications (Kaushik et al., 2019).
Applications in Corrosion Inhibition and Polymer Membranes
1,2,3-Triazole derivatives have also found applications as corrosion inhibitors for metal surfaces and in the development of proton-conducting polymeric membranes for fuel cells. These applications demonstrate the multifunctional nature of triazole compounds, highlighting their potential in improving the durability and efficiency of materials in various industrial applications (Hrimla et al., 2021); (Prozorova & Pozdnyakov, 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-[(3,5-dichlorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3/c11-4-10-6-16(15-14-10)5-7-1-8(12)3-9(13)2-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIDRSCFKIHZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480525.png)

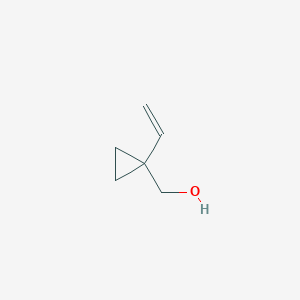
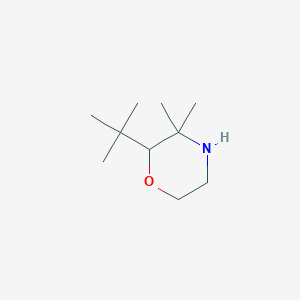
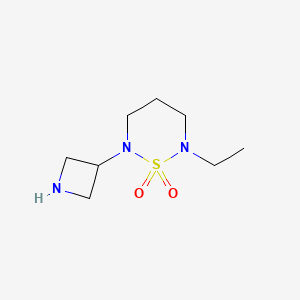
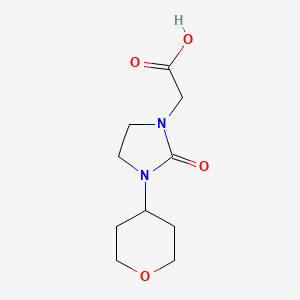
![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)
![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)
